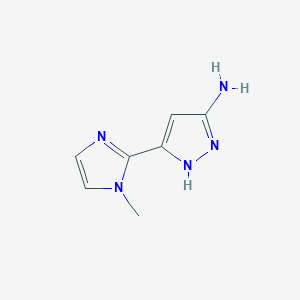

3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(1-methylimidazol-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12-3-2-9-7(12)5-4-6(8)11-10-5/h2-4H,1H3,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCONNWVMWWCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856581 | |

| Record name | 5-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347125-04-5 | |

| Record name | 5-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones under reflux conditions.

Coupling of Imidazole and Pyrazole Rings: The final step involves coupling the imidazole and pyrazole rings through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated reactors and optimized reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide, ethanol, water.

Catalysts: Palladium on carbon, copper(II) sulfate.

Major Products Formed

Oxidation Products: Corresponding oxides and hydroxyl derivatives.

Reduction Products: Reduced amines and hydrazines.

Substitution Products: Various substituted imidazole and pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

- Anticancer Activity : Research indicates that compounds with similar imidazole and pyrazole structures exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The imidazole moiety is known for its antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for developing new antibiotics .

Pharmacological Research

The compound's pharmacological profile has been explored in various studies:

- Enzyme Inhibition : It has been reported that 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine can inhibit specific enzymes involved in metabolic pathways, which could be useful in managing diseases like diabetes and obesity .

Material Science

In material science, the unique properties of this compound allow for applications in:

- Coordination Chemistry : The ability of the imidazole group to coordinate with metal ions makes it useful in synthesizing metal-organic frameworks (MOFs) and catalysts . These materials have applications in gas storage, separation processes, and catalysis.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Exhibits antibacterial and antifungal properties | |

| Enzyme Inhibition | Inhibits metabolic enzymes |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

In a study focused on antimicrobial activity, researchers synthesized the compound and tested it against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibition zones, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on both the pyrazole and imidazole rings. Below is a comparative analysis with key analogs:

Physicochemical Properties

Challenges and Discontinuation

The discontinuation of 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine () may stem from instability or synthesis hurdles. In contrast, analogs like 234 and 12l remain under active investigation, underscoring the importance of substituent optimization for drug development .

Biological Activity

3-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both imidazole and pyrazole rings. This article provides a detailed overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHN

SMILES Notation: CN1C=CN=C1C2=CC(=NN2)N

InChI: InChI=1S/C7H9N5/c1-12-3-2-9-7(12)5-4-6(8)11-10-5/h2-4H,1H3,(H3,8,10,11)

The compound's structure features two nitrogen-rich heterocycles that contribute to its reactivity and biological interactions.

The primary target of 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine is Glycylpeptide N-tetradecanoyltransferase 1 in humans. The compound is believed to inhibit the activity of this enzyme, leading to alterations in protein function and cellular processes. This inhibition may have implications for various biological pathways, particularly those involving protein modification and signaling .

Antimicrobial and Antifungal Activity

Research indicates that compounds similar to 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine exhibit antimicrobial properties. Specifically, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi . The compound's ability to disrupt microbial processes positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. Compounds containing the pyrazole scaffold have demonstrated activity against multiple cancer cell lines, including lung, breast, and colorectal cancers. For instance, related compounds have shown significant inhibitory effects on cancer cell proliferation in vitro . The dual-ring structure of 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine may enhance its anticancer efficacy through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

Inhibitory effects on enzymes such as acetylcholinesterase have also been reported for related pyrazole compounds. These studies suggest that 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine may exhibit similar properties, potentially influencing neurotransmitter dynamics and offering therapeutic avenues in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(1-Methylimidazol-2-yl)-propionic acid | Contains a carboxylic acid group | Moderate antimicrobial activity |

| 1-Methyl-1H-imidazole | Simpler imidazole derivative | Limited biological activity |

| 1H-Pyrazol-5-amines | Lacks imidazole ring | Notable anticancer properties |

The presence of both imidazole and pyrazole rings in 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine distinguishes it from other compounds, enhancing its reactivity and biological profile .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of pyrazole derivatives in various therapeutic contexts. For example:

- Anticancer Efficacy : A study demonstrated that pyrazole-containing compounds inhibited growth in MDA-MB-231 (breast cancer) cells with IC values comparable to established chemotherapeutics .

- Antimicrobial Activity : Research showed that specific derivatives displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 μg/mL .

- Neuroprotective Effects : Investigations into enzyme inhibition revealed that certain pyrazole derivatives could effectively inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing substituted hydrazines (e.g., phenyl hydrazine) with ketones or aldehydes in the presence of catalysts like piperidine. For example, hydrazine hydrate and substituted propenones can be refluxed for 8–12 hours in methanol or ethanol, followed by purification via crystallization . Optimization of solvent choice (e.g., methanol for crystallization) and stoichiometric ratios is critical for yield improvement.

Q. How is the structural integrity of this compound verified in synthetic workflows?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–7.5 ppm, pyrazole NH at δ 4.5–5.5 ppm) .

- IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N/C=C vibrations) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 173.22 for CHN) validate the molecular formula .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Methanol and ethanol are preferred for crystallization due to balanced polarity . Solvent selection impacts reaction kinetics and purification efficiency—low solubility in cold water facilitates precipitation during workup .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable IC50_{50}50 values) be systematically resolved?

Contradictions may arise from assay conditions or compound purity. Recommended steps:

- Dose-response validation : Test multiple concentrations across replicates to establish reproducibility .

- Purity assessment : Use HPLC (≥98% purity threshold) to rule out impurities affecting activity .

- Control experiments : Compare with structurally similar analogs (e.g., 1-phenyl-3-methylpyrazol-5-amine) to isolate substituent effects .

Q. What strategies optimize the synthetic yield of 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine?

Yield optimization involves:

Q. How does computational docking inform its potential as a kinase inhibitor or therapeutic target?

Molecular docking studies (e.g., targeting uPAR or kinase domains) predict binding modes. For example:

Q. What are the implications of substituent variations (e.g., methyl vs. phenyl groups) on bioactivity?

Substituent effects are evaluated via SAR studies:

- Electron-withdrawing groups (e.g., -NO) enhance electrophilicity, improving enzyme inhibition .

- Bulkier groups (e.g., 1,2-dimethylpropyl) may sterically hinder target binding, reducing efficacy . Comparative studies with analogs (e.g., 3-methyl-1-phenylpyrazol-5-amine) highlight positional sensitivity .

Q. How should stability issues under varying pH or temperature conditions be addressed?

Stability protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.